Evidence #1: Precise Spacer Length of Fmoc-NH-PEG2-CH2CH2COOH Defined as 10.9 Å
Fmoc-NH-PEG2-CH2CH2COOH possesses a defined, monodisperse spacer length of 10 atoms contributing to a contour length of approximately 10.9 Å, as specified by its manufacturer . This precise molecular dimension is critical for predicting and controlling the distance between conjugated moieties. In contrast, generic 'PEG' linkers or polydisperse mixtures lack a single, reproducible spacer length, which can lead to heterogeneous conjugation products and irreproducible biological activity. The 10.9 Å measurement provides a quantifiable design parameter for constructing ternary complexes in PROTACs or for defining the spatial relationship between an antibody and its payload in an ADC.
| Evidence Dimension | Molecular Spacer Length |
|---|---|
| Target Compound Data | 10.9 Å (contour length) |
| Comparator Or Baseline | Generic Polydisperse PEG or PEG linkers of unspecified/other lengths (e.g., Fmoc-NH-PEG4-CH2CH2COOH, which has a longer spacer, or Fmoc-NH-PEG2-CH2COOH, which has a shorter 8-atom spacer ) |
| Quantified Difference | The target compound provides an exact, predetermined 10.9 Å spacing, whereas alternative PEG-n linkers offer different lengths (e.g., PEG4 typically provides a longer spacer) and polydisperse materials provide a distribution of lengths. |
| Conditions | Theoretical calculation and structural characterization as reported in vendor technical datasheets. |
Why This Matters
For procurement, this specifies the exact molecular tool needed to achieve a 10.9 Å spacing, a non-negotiable parameter in linker SAR campaigns; substituting with a PEG of a different length (e.g., PEG1, PEG4) or a polydisperse material will yield different, often suboptimal, experimental results.
